molecular formula C20H23N3O2S2 B2607377 (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235683-35-8

(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2607377
CAS No.: 1235683-35-8
M. Wt: 401.54
InChI Key: ODFJLJYAFARTCN-VOTSOKGWSA-N
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Description

(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a nicotinoyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Nicotinoyl Intermediate: The starting material, 2-(methylthio)nicotinic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Piperidine Derivative Formation: The acid chloride is then reacted with 4-piperidinemethanol in the presence of a base such as triethylamine (TEA) to form the nicotinoyl-piperidine intermediate.

    Acrylamide Formation: The final step involves the reaction of the nicotinoyl-piperidine intermediate with 3-(thiophen-2-yl)acryloyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine (Br₂) in acetic acid.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Br₂, acetic acid

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Brominated thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.

Mechanism of Action

The mechanism of action of (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide depends on its interaction with molecular targets. It may bind to specific proteins, altering their function and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Nicotinoyl Derivatives: Compounds with similar nicotinoyl groups, such as nicotinamide adenine dinucleotide (NAD+), which play crucial roles in cellular metabolism.

    Piperidine Derivatives: Compounds like piperidine itself, which is a common scaffold in many pharmaceuticals.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, which are used in the synthesis of various organic materials.

Uniqueness

(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of a nicotinoyl group, a piperidine ring, and a thiophene moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-26-19-17(5-2-10-21-19)20(25)23-11-8-15(9-12-23)14-22-18(24)7-6-16-4-3-13-27-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,22,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFJLJYAFARTCN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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